molecular formula C19H19N8NaO5 B1665362 Aminopterin sodium CAS No. 58602-66-7

Aminopterin sodium

カタログ番号 B1665362
CAS番号: 58602-66-7
分子量: 462.4 g/mol
InChIキー: CJNYIGNPSQIZPJ-YDALLXLXSA-M
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aminopterin sodium is an antineoplastic drug with immunosuppressive properties often used in chemotherapy. Aminopterin is a synthetic derivative of pterin. Aminopterin works as an enzyme inhibitor by competing for the folate binding site of the enzyme dihydrofolate reductase. Its binding affinity for dihydrofolate reductase effectively blocks tetrahydrofolate synthesis. This results in the depletion of nucleotide precursors and inhibition of DNA, RNA, and protein synthesis.

科学的研究の応用

Cancer Research

Aminopterin has played a pivotal role in cancer research. It was the first drug reported to cause remissions in children with acute lymphocytic leukemia. Its role in dihydrofolate reductase (DHFR) inhibition, a principal target of aminopterin, has been extensively studied. Research on aminopterin has focused on translational regulation of DHFR and the transfer of mutant DHFR and other drug resistance genes by viral vectors to protect hematopoietic cells. These studies have led to the development of new agents effective in treating human malignancies, highlighting aminopterin's significant contributions to cancer therapy (Bertino, 2009).

Congenital Cardiac Defects

Research indicates a possible association between congenital cardiac defects and in utero exposure to aminopterin. Aminopterin syndrome, characterized by a range of congenital anomalies, has been observed in newborns following first-trimester exposure to aminopterin. This syndrome includes cranial dystosis, hypertelorism, anomalies of the external ears, micrognathia, limb anomalies, and cleft palate. The use of aminopterin, now less common, has been linked to significant congenital malformations (Piggott et al., 2011).

Treatment of Refractory Acute Leukemia

Aminopterin has been studied in phase II trials for its effectiveness in treating refractory acute leukemia. The research focused on determining aminopterin's antileukemic activity, pharmacodynamic properties, and comparing its intracellular metabolism with methotrexate. The results indicated significant activity among children with refractory acute lymphoblastic leukemia (ALL), suggesting that aminopterin could be a potent alternative to methotrexate in this context (Cole et al., 2005).

Aminopterin-Induced Apoptosis

Aminopterin's effect on inducing apoptosis in a mouse myeloma cell line has been a subject of study. It was found that aminopterin treatment leads to apoptosis, which requires active RNA and protein synthesis. This research provides insights into the mechanisms of aminopterin-induced cell death, particularly in cells deficient in the salvage pathway of purine biosynthesis (Chung et al., 2001).

Aminopterin in Multiagent Therapy for Acute Lymphoblastic Leukemia

Aminopterin's use in multiagent therapy for children with newly diagnosed acute lymphoblastic leukemia has been explored. This research documented the toxicity of aminopterin within a multiagent therapeutic regimen, suggesting that it can be safely incorporated in place of systemic methotrexate without causing excessive toxicity. These results support further trials comparing the efficacy and toxicity of aminopterin and methotrexate in therapy for patients with ALL (Cole et al., 2008).

特性

CAS番号

58602-66-7

製品名

Aminopterin sodium

分子式

C19H19N8NaO5

分子量

462.4 g/mol

IUPAC名

disodium;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioate

InChI

InChI=1S/C19H20N8O5.2Na/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29;;/h1-4,8,12,22H,5-7H2,(H,25,30)(H,28,29)(H,31,32)(H4,20,21,23,26,27);;/q;2*+1/p-2/t12-;;/m0../s1

InChIキー

CJNYIGNPSQIZPJ-YDALLXLXSA-M

異性体SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+]

SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+].[Na+]

正規SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Aminopterin sodium;  NSC 739 [as the base];  4-Aminopteroylglutamic acid sodium salt;  NSC-739;  NSC739; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aminopterin sodium
Reactant of Route 2
Reactant of Route 2
Aminopterin sodium
Reactant of Route 3
Reactant of Route 3
Aminopterin sodium
Reactant of Route 4
Aminopterin sodium
Reactant of Route 5
Aminopterin sodium
Reactant of Route 6
Aminopterin sodium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。